3'-Bromo-4'-fluoro-5'-hydroxyphenacyl bromide
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Overview
Description
3’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. These compounds are known for their utility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of bromine, fluorine, and hydroxyl groups in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination of acetophenone derivatives. One common method involves the reaction of acetophenone with bromine in the presence of a catalyst such as aluminum chloride in an anhydrous solvent like ether . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones.
Reduction: Formation of phenacyl alcohols.
Scientific Research Applications
3’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine and fluorine atoms in the compound make it highly reactive towards nucleophiles, facilitating substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide
- 2-Bromo-5’-fluoro-2’-hydroxyacetophenone
- 2,5’-Dibromo-2’-hydroxyacetophenone
Uniqueness
3’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide is unique due to the specific positioning of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The combination of bromine, fluorine, and hydroxyl groups in its structure allows for a wide range of synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H5Br2FO2 |
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Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-7(13)4-1-5(10)8(11)6(12)2-4/h1-2,12H,3H2 |
InChI Key |
IXCTWQWFZFJASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)C(=O)CBr |
Origin of Product |
United States |
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